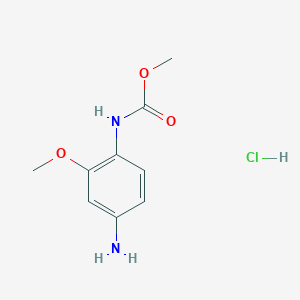![molecular formula C6H5ClF3NS B1430597 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride CAS No. 1803608-70-9](/img/structure/B1430597.png)
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride
描述
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is an organic compound with the molecular formula C₆H₃F₃NS·HCl. It is a derivative of pyridine, where a trifluoromethylsulfanyl group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride typically involves the introduction of a trifluoromethylsulfanyl group to a pyridine ring. One common method is the reaction of 3-chloropyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 3-[(Trifluoromethyl)sulfanyl]pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.
作用机制
The mechanism of action of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar structure but lacks the sulfanyl group.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfanyl group.
Trifluoromethylpyridines: A broader class of compounds with various substituents on the pyridine ring.
Uniqueness
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it a valuable compound in the development of new pharmaceuticals and agrochemicals .
属性
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRAAJYRKBGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-70-9 | |
| Record name | 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1430514.png)

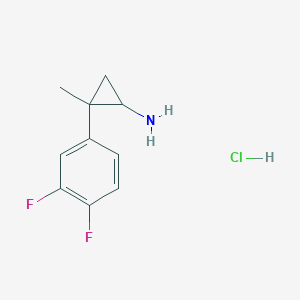
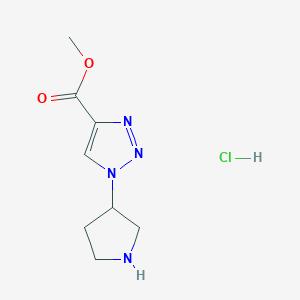
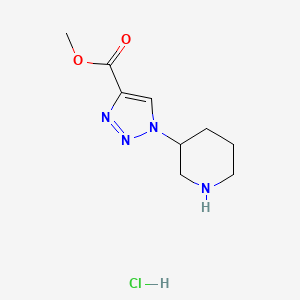
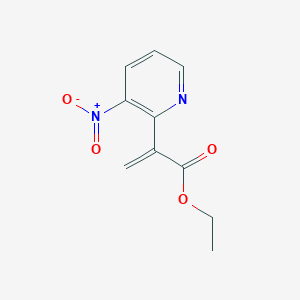


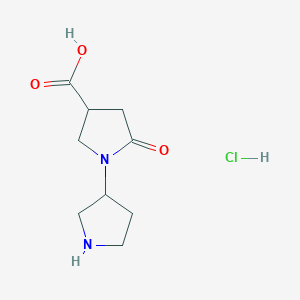



![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)
